6-(pyrrolidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide
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Overview
Description
6-(pyrrolidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridazine derivative that has been synthesized using a specific method.
Mechanism of Action
The mechanism of action of 6-(pyrrolidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide involves the inhibition of specific enzymes. This compound has been found to inhibit the activity of certain kinases, which are enzymes that play a crucial role in various cellular processes. By inhibiting these enzymes, this compound can potentially disrupt the growth and survival of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(pyrrolidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide have been studied extensively. This compound has been found to exhibit potent inhibitory activity against certain enzymes, which can potentially disrupt various cellular processes. It has also been studied for its anticancer properties and has shown promising results in preclinical studies.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(pyrrolidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide in lab experiments include its potent inhibitory activity against certain enzymes, making it a potential candidate for drug discovery. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of 6-(pyrrolidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide. These include further studies to determine its safety and efficacy, as well as its potential applications in drug discovery and cancer treatment. Additionally, future studies could focus on the development of new synthetic methods for this compound and the investigation of its potential as a therapeutic agent in other diseases.
Synthesis Methods
The synthesis of 6-(pyrrolidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide involves the reaction of pyridazine-3-carboxylic acid with 1-pyrrolidineethanamine and 2,2,2-trifluoroethylamine. The reaction is carried out in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
The compound 6-(pyrrolidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide has potential applications in various fields of scientific research. It has been found to exhibit potent inhibitory activity against certain enzymes, making it a potential candidate for drug discovery. It has also been studied for its anticancer properties and has shown promising results in preclinical studies.
properties
IUPAC Name |
6-pyrrolidin-1-yl-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N4O/c12-11(13,14)7-15-10(19)8-3-4-9(17-16-8)18-5-1-2-6-18/h3-4H,1-2,5-7H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKMCOYQZWPMAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(pyrrolidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide |
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